Threonylserine zwitterion
Description
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4+,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDLGHLJTHMDII-WISUUJSJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)[O-])[NH3+])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)[O-])[NH3+])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Threonylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61043-86-5 | |
| Record name | Threonylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Comparison with Similar Compounds
Structural Features
- Threonylserine vs. L-threo-3-phenylserine zwitterion :
Threonylserine contains hydroxyl (-OH) groups from both threonine and serine residues, enhancing hydrophilicity. In contrast, L-threo-3-phenylserine replaces the threonine side chain with a hydrophobic phenyl group, significantly altering its solubility and intermolecular interactions (e.g., reduced hydrogen bonding capacity) . - Comparison with 5-Hydroxytryptamine (Serotonin): Serotonin, a monoamine neurotransmitter, forms a zwitterion with a phenolic hydroxyl group and a protonated amine. Unlike Threonylserine, serotonin’s zwitterion constant is low under physiological pH, with <1% existing as a zwitterion. This contrasts with dopamine, where ~10% adopts zwitterionic form due to structural differences in side chains .
Thermal Stability and Degradation
- CO₂-Derived Zwitterions (e.g., TMG–CO₂ adduct) :
Zwitterions like TMG–CO₂ (compound 4 in ) exhibit moderate thermal stability, with CO₂ release beginning at 44°C. In contrast, bicarbonate derivatives (e.g., compound 5 ) degrade at higher temperatures (onset at 80°C), attributed to stronger hydrogen-bonding networks . - Its stability likely parallels serine and threonine zwitterions, which are less robust than bicyclic superbases (e.g., NHC–CO₂) but more stable than simple amines .
Spectroscopic and Conformational Properties
- Infrared (IR) Spectroscopy :
Threonylserine’s IR spectrum would feature asymmetric COO⁻ stretching (~1660 cm⁻¹), similar to TMG–CO₂ (1661 cm⁻¹). Bicarbonates, however, show lower frequencies (~1583 cm⁻¹) due to distinct carboxylate environments . - Backbone Conformation: Computational studies on zwitterions (e.g., amino acids) reveal that torsion angles (ψ and ϕ) influence chemical shielding anisotropy (CSA). For example, zwitterionic forms exhibit smaller ψ angles (~-30°) compared to anions (~-10°), affecting NMR signals and reactivity .
Zwitterion Constants and Solubility
- Impact of Substituents: Zwitterion constants (Z) are influenced by side-chain substituents. Dimethylamine derivatives have lower Z values than methylamino analogs, while diethylamine compounds paradoxically show higher Z. Threonylserine’s hydroxyl-rich structure likely stabilizes zwitterionic form via hydrogen bonding, akin to dopamine .
- Solubility Trends : Zwitterions like Threonylserine exhibit high aqueous solubility due to charge delocalization. Neutral molecules (e.g., serotonin at physiological pH) are less soluble, underscoring the role of pI in bioavailability .
Preparation Methods
Resin Selection and Amino Acid Loading
Solid-phase peptide synthesis (SPPS) is a cornerstone for dipeptide preparation. A Wang or Rink amide resin is typically employed due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. Threonine and serine, both polar amino acids, require orthogonal protecting groups to prevent side reactions. For Threonylserine synthesis:
-
Threonine : The β-hydroxy group is protected with tert-butyl ether (t-Bu), while the α-amine utilizes Fmoc.
-
Serine : The hydroxyl group is protected with tert-butyl dimethylsilyl (TBS) to prevent nucleophilic interference during coupling.
The resin is swelled in dichloromethane (DCM), followed by Fmoc deprotection using 20% piperidine in dimethylformamide (DMF). Coupling reactions employ N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF, with reaction completion monitored via Kaiser test.
Zwitterion Formation and Deprotection
After sequential coupling, global deprotection is achieved using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to remove t-Bu and TBS groups. The crude peptide is precipitated in cold diethyl ether, then dissolved in aqueous buffer (pH 7.4) to stabilize the zwitterionic form. Dialysis against deionized water (MWCO 500 Da) removes residual reagents.
Solution-Phase Synthesis with Zwitterionic Stabilization
Carbodiimide-Mediated Coupling
In solution-phase synthesis, Threonylserine is prepared via carbodiimide coupling:
-
Activation : Threonine’s carboxyl group is activated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
-
Coupling : Activated threonine reacts with serine’s amine group at 0–4°C for 24 hours.
-
Purification : The product is isolated via rotary evaporation and recrystallized from ethanol/water (1:3 v/v).
pH-Dependent Zwitterion Stabilization
Threonylserine’s zwitterionic state is pH-sensitive. At its isoelectric point (pI ≈ 5.7), the molecule exhibits maximal zwitterion concentration. Adjusting the solution to pH 5.7 using 0.1 M HCl or NaOH minimizes net charge, enhancing zwitterion stability. Lyophilization at −50°C preserves the zwitterionic structure by avoiding thermal denaturation.
Post-Synthetic Modification for Enhanced Stability
Zwitterionic Polymer Grafting
Drawing from zwitterionic polymer design, Threonylserine can be grafted onto polycaprolactone (PCL) backbones to enhance stability:
-
Ring-Opening Polymerization (ROP) : ε-Caprolactone is polymerized using stannous octoate, introducing allyl glycidyl ether side chains.
-
Thiol-Ene Click Chemistry : Threonylserine zwitterion, modified with a thiol group, is conjugated to the allyl-functionalized PCL under UV light.
-
Characterization : Grafted polymers are analyzed via SEC-MALS (size exclusion chromatography with multi-angle light scattering) to confirm molecular weight (Đ ≈ 1.2).
Thermal and Structural Analysis
Thermogravimetric analysis (TGA) of this compound shows decomposition initiating at 280°C, comparable to imidazolium-based zwitterions. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T<sub>g</sub>) of −56°C and melting point (T<sub>m</sub>) of 166°C, indicative of crystalline zwitterionic domains.
Chromatographic Purification and Quality Control
Reversed-Phase HPLC
Crude Threonylserine is purified using a C18 column (5 μm, 4.6 × 250 mm) with a gradient of 0.1% TFA in water (A) and acetonitrile (B):
Mass Spectrometry Validation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight:
-
Calculated : 238.2 g/mol (C<sub>7</sub>H<sub>14</sub>N<sub>2</sub>O<sub>5</sub>)
Challenges and Mitigation Strategies
Racemization During Synthesis
Threonine and serine are prone to racemization at high temperatures. Mitigation includes:
Q & A
Q. How to validate the purity of this compound in the presence of residual solvents or byproducts?
- Combine elemental analysis (C, H, N content) with 2D NMR (HSQC, COSY) to detect impurities. Use inductively coupled plasma mass spectrometry (ICP-MS) for trace metal quantification. Purity thresholds should align with ICH Q3A guidelines (>98% by HPLC) .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
